5-Benzyl-4-phenyl-1,3-oxazole
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Overview
Description
5-Benzyl-4-phenyl-1,3-oxazole is a heterocyclic compound featuring a five-membered ring with one oxygen and one nitrogen atom. This compound is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry
Preparation Methods
The synthesis of 5-Benzyl-4-phenyl-1,3-oxazole can be achieved through various methods. One common approach is the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes . This method is known for its efficiency and high yield. Another method involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . Industrial production methods often utilize palladium-catalyzed direct arylation, which allows for high regioselectivity and functional group tolerance .
Chemical Reactions Analysis
5-Benzyl-4-phenyl-1,3-oxazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH₄).
Major products formed from these reactions include substituted oxazoles and reduced derivatives, which can be further utilized in various chemical syntheses.
Scientific Research Applications
5-Benzyl-4-phenyl-1,3-oxazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Benzyl-4-phenyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as thymidylate synthetase, leading to the prevention of DNA synthesis and exhibiting antitumor activity . The compound’s structure allows it to bind to various biological targets, thereby exerting its effects through multiple pathways.
Comparison with Similar Compounds
5-Benzyl-4-phenyl-1,3-oxazole can be compared with other similar compounds such as:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
57697-71-9 |
---|---|
Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
5-benzyl-4-phenyl-1,3-oxazole |
InChI |
InChI=1S/C16H13NO/c1-3-7-13(8-4-1)11-15-16(17-12-18-15)14-9-5-2-6-10-14/h1-10,12H,11H2 |
InChI Key |
QEJUTZHMJSHHHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(N=CO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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